molecular formula C7H17ClN2O B2946467 (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride CAS No. 2138297-43-3

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride

Cat. No.: B2946467
CAS No.: 2138297-43-3
M. Wt: 180.68
InChI Key: ILRZQIRSTDKDJW-UHFFFAOYSA-N
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Description

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is a hydrazine derivative featuring a substituted oxane (tetrahydropyran) ring with methyl groups at the 2- and 6-positions. Its molecular formula is C₇H₁₆N₂O·HCl, with a molecular weight of 180.68 g/mol (dihydrochloride form: 217.14 g/mol) . The compound is structurally characterized by a six-membered oxygen-containing ring (oxane) substituted with hydrazine and methyl groups. Key identifiers include:

  • SMILES: CC1CC(CC(O1)C)NN
  • InChIKey: DLFCZAKVGZBUCX-UHFFFAOYSA-N .

It is commercially available from multiple suppliers, including Chinese manufacturers like Shandong ZhiShang Chemical and Ningbo Inno Pharmchem, and is utilized in pharmaceutical and materials science research .

Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZQIRSTDKDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Applications/Reactivity
(2,6-Dimethyloxan-4-yl)hydrazine HCl C₇H₁₆N₂O·HCl Oxane ring, 2,6-dimethyl groups Potential reducing agent, drug intermediate
2,6-Dichlorophenylhydrazine HCl C₆H₅Cl₂N₂·HCl Chlorinated phenyl ring Synthesis of pyrazole derivatives
(4-Methoxyphenyl)hydrazine HCl C₇H₉N₂O·HCl Methoxy-phenyl group Pharmaceutical intermediates (e.g., antidepressants)
Propylhydrazine HCl (PHC) C₃H₁₀N₂·HCl Linear alkyl chain Reducing agent in perovskite solar cells
(2-Thienylmethyl)hydrazine HCl (THC) C₅H₈N₂S·HCl Thiophene-methyl group High-efficiency solar cell precursor

Physicochemical Properties

  • 2,6-Dichlorophenylhydrazine HCl: 225°C (decomposition) . (4-Methoxyphenyl)hydrazine HCl: ~250°C (decomposition) .
  • Solubility: Most hydrazine hydrochlorides are soluble in polar solvents (water, ethanol, acetic acid) but insoluble in non-polar solvents .

Biological Activity

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in research, and comparisons with similar compounds, supported by relevant data and case studies.

Chemical Overview

  • Molecular Formula : C7H17ClN2O
  • Molecular Weight : 180.68 g/mol
  • CAS Number : 2138297-43-3

The compound is synthesized through the reaction of 2,6-dimethyloxan-4-yl hydrazine with hydrochloric acid, often requiring controlled conditions to ensure purity and yield.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, potentially leading to:

  • Enzyme Inhibition : This can disrupt specific biochemical pathways.
  • Protein Modification : Altering protein function may have downstream effects on cellular processes.

1. Research Applications

This compound has various applications in scientific research:

  • Organic Synthesis : It serves as a reagent in the preparation of hydrazine derivatives.
  • Biochemical Assays : Utilized in studies involving enzyme inhibition and protein interactions.
  • Drug Development : Investigated as a precursor for potential therapeutic compounds.

2. Comparative Biological Activity

When compared to other hydrazine derivatives, this compound exhibits unique properties. Below is a comparison table highlighting its characteristics against similar compounds:

CompoundApplication AreasNotable Activities
This compoundOrganic synthesis, drug developmentEnzyme inhibition, protein modification
Phenylhydrazine hydrochlorideSynthesis of pharmaceuticalsAntimicrobial properties
1,1-DimethylhydrazineRocket propellantToxicity concerns
Hydrazine sulfateCancer researchReducing agent in synthesis

Study on Hydrazines

A retrospective analysis of acute occupational exposures to hydrazines revealed insights into toxicity and biological effects. The study indicated that exposure primarily resulted in mucosal irritation without severe systemic toxicity. This suggests that while hydrazines can be hazardous, the severity may vary based on exposure levels and specific compounds involved .

Antimicrobial Potential

Research into hydrazone derivatives has shown promising antimicrobial activity. For instance, various hydrazide-hydrazone compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .

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